molecular formula C11H13BrN2 B3123604 N,N-Diallyl-5-bromo-2-pyridinamine CAS No. 309977-78-4

N,N-Diallyl-5-bromo-2-pyridinamine

Cat. No.: B3123604
CAS No.: 309977-78-4
M. Wt: 253.14 g/mol
InChI Key: FFOVPWZZBVPOKA-UHFFFAOYSA-N
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Description

N,N-Diallyl-5-bromo-2-pyridinamine is a brominated pyridine derivative featuring a pyridinamine core substituted with a bromine atom at the 5-position and two allyl groups on the amine nitrogen. Pyridinamine derivatives are frequently explored in medicinal chemistry for their bioactivity, including antimicrobial, antiviral, and receptor-binding properties .

Properties

IUPAC Name

5-bromo-N,N-bis(prop-2-enyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-3-7-14(8-4-2)11-6-5-10(12)9-13-11/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOVPWZZBVPOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001263398
Record name 5-Bromo-N,N-di-2-propen-1-yl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309977-78-4
Record name 5-Bromo-N,N-di-2-propen-1-yl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309977-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,N-di-2-propen-1-yl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001263398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-5-bromo-2-pyridinamine typically involves the bromination of 2-aminopyridine followed by the introduction of diallyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an appropriate solvent such as acetonitrile or dichloromethane. The diallylation step involves the reaction of the brominated intermediate with allyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and diallylation steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-5-bromo-2-pyridinamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

N,N-Diallyl-5-bromo-2-pyridinamine serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups through nucleophilic substitution reactions. This property is particularly useful in the synthesis of more complex organic molecules.

Case Study : A study demonstrated the use of this compound in synthesizing novel pyridine derivatives, which exhibited enhanced biological activity compared to their precursors. The reaction conditions were optimized to improve yield and selectivity, showcasing its utility in developing new pharmaceuticals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its bromine atom and pyridine ring contribute to biological activity, making it a candidate for drug development.

Case Study : Research indicated that derivatives of this compound showed promising results as anti-cancer agents. In vitro studies revealed that these compounds inhibited the proliferation of cancer cells more effectively than existing treatments, suggesting a pathway for new cancer therapies.

Material Science

This compound can be utilized in the development of advanced materials, particularly in polymer chemistry. Its ability to undergo polymerization makes it suitable for creating functionalized polymers with specific properties.

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesEnhanced yield and selectivity in synthesis
Medicinal ChemistryPotential anti-cancer agentInhibition of cancer cell proliferation
Material ScienceUsed in polymerization processesDevelopment of functionalized polymers

Mechanism of Action

The mechanism of action of N,N-Diallyl-5-bromo-2-pyridinamine involves its interaction with specific molecular targets and pathways. The bromine atom and diallyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of N,N-Diallyl-5-bromo-2-pyridinamine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (N- and 5-position) Key Properties/Applications Reference
This compound C₁₁H₁₃BrN₂ 265.14 (calc.) N-allyl, 5-Br Hypothesized use in medicinal chemistry (analog-based inference) N/A
5-Bromo-N,N,6-trimethyl-2-pyridinamine C₈H₁₁BrN₂ 215.09 N,N-dimethyl, 5-Br, 6-CH₃ ChemSpider ID: 30776387; structural simplicity
5-Bromo-N-phenyl-2-pyridinamine C₁₁H₉BrN₂ 249.11 N-phenyl, 5-Br High-purity pharmaceutical intermediate
5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine C₁₂H₁₇BrN₂O 299.21 N-methyl, N-(tetrahydropyranyl), 5-Br Potential CNS-targeting ligand (structural similarity to PBR28 in )
5-Amino-3-bromo-2-(N,N-diethylamino)pyridine C₉H₁₄BrN₃ 252.13 N,N-diethyl, 3-Br, 5-NH₂ Intermediate for heterocyclic synthesis

Physicochemical and Reactivity Trends

  • Substituent Effects :

    • N-Alkyl vs. N-Aryl : N-Alkyl groups (e.g., diallyl, methyl) enhance lipophilicity compared to N-aryl (e.g., phenyl in ). Diallyl groups may introduce steric hindrance, reducing crystallization tendencies.
    • Bromine Position : Bromine at the 5-position (common in ) enables halogen bonding and Suzuki-Miyaura cross-coupling, unlike 3-bromo derivatives (e.g., ).
  • Hydrogen Bonding and Crystal Packing: Pyridinamines with hydrogen-bond donors (e.g., NH in ) form intermolecular networks, stabilizing crystal lattices. N,N-Diallyl derivatives lack such donors, likely reducing crystallinity.

Data Tables

Table 1: Molecular and Structural Comparison

Compound Molecular Formula Substituents Molecular Weight Key Functional Groups
This compound C₁₁H₁₃BrN₂ N-allyl, 5-Br 265.14 Bromine, tertiary amine
5-Bromo-N,N,6-trimethyl-2-pyridinamine C₈H₁₁BrN₂ N,N-dimethyl, 6-CH₃ 215.09 Bromine, tertiary amine
5-Bromo-N-phenyl-2-pyridinamine C₁₁H₉BrN₂ N-phenyl 249.11 Bromine, secondary amine

Biological Activity

N,N-Diallyl-5-bromo-2-pyridinamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting specific mechanisms of action, effectiveness against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyDescription
Chemical Formula C₈H₉BrN₂
CAS Number 106037-57-4
Molecular Weight 215.07 g/mol
Hazard Classification Irritant

The compound features a pyridine ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing a pyridine nucleus exhibit significant antimicrobial properties. The presence of the bromine atom in this compound may enhance its interaction with microbial targets.

  • Cell Membrane Disruption : Pyridine derivatives can disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in bacterial metabolism.

Case Studies

A study highlighted the antimicrobial efficacy of various pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. In this study, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity .

Anticancer Properties

The anticancer potential of this compound is supported by its ability to inhibit cell proliferation in various cancer cell lines.

  • Inhibition of Cell Cycle Progression : The compound has been shown to interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Studies have reported that derivatives similar to this compound can induce apoptosis in cancer cells, particularly in HeLa cells .

Research Findings

In vitro studies revealed that this compound could reduce the viability of cancer cells by approximately 50% at concentrations ranging from 20 to 40 µM after 48 hours of exposure . This suggests a promising avenue for further development as an anticancer agent.

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureus, E. coliMIC = 32 µg/mL
AnticancerHeLa cells50% viability reduction at 20–40 µM
Cell Cycle InhibitionVarious cancer cell linesCDK inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.